molecular formula C9H9FO B2964441 1-fluoro-4-(prop-2-en-1-yloxy)benzene CAS No. 13990-72-2

1-fluoro-4-(prop-2-en-1-yloxy)benzene

Cat. No.: B2964441
CAS No.: 13990-72-2
M. Wt: 152.168
InChI Key: ZBUDNSQUWYPTSR-UHFFFAOYSA-N
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Description

1-Fluoro-4-(prop-2-en-1-yloxy)benzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, where a fluorine atom is substituted at the para position and a prop-2-en-1-yloxy group is attached to the benzene ring

Preparation Methods

The synthesis of 1-fluoro-4-(prop-2-en-1-yloxy)benzene typically involves the reaction of 1-fluoro-4-nitrobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and reduced benzene derivatives.

Scientific Research Applications

1-Fluoro-4-(prop-2-en-1-yloxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-4-(prop-2-en-1-yloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the prop-2-en-1-yloxy group can modulate its reactivity and stability. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

1-Fluoro-4-(prop-2-en-1-yloxy)benzene can be compared with other similar compounds such as:

    1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group. The presence of the triple bond in the prop-2-yn-1-yloxy group can lead to different reactivity and applications.

    This compound derivatives: These derivatives may have additional functional groups that further modulate their chemical properties and applications.

Properties

IUPAC Name

1-fluoro-4-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDNSQUWYPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 336.3 parts of 4-fluorophenol, 417.5 parts of allyl bromide, 420 parts of potassium carbonate and 480 parts of acetone is stirred and refluxed for 8 hours. After cooling to room temperature, 2250 parts of water are added. The aqueous layer is separated and extracted twice with ether. The combined extracts are washed successively twice with sodium hydroxide solution 10% and twice with sodium chloride solution, dried over potassium carbonate, filtered and evaporated. The oily residue is distilled in vacuo, yielding 381.8 parts of 4-allyloxy-fluorobenzene; bp. 93° C at 23 mm. pressure; nD20 : 1.4950; d2020 : 1.070.
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorophenol (22.4 g, 200 mmol) in DCM (200 mL) was added 50% NaOH (aq) (100 mL), 3-bromoprop-1-ene (26.0 mL, 300.0 mmol) and tetra-n-butylammonium bromide (1.90 g, 6.0 mmol). The suspension was stirred at room temperature for 24 h. The layers were separated and washed with water (2×100 mL), brine (100 mL) and dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by chromatography (0-20% EtOAc in hexanes) to provide the desired 1-(allyloxy)-4-fluorobenzene (852) (29.7 g, 97.8%) as a colorless oil.
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26 mL
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200 mL
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1.9 g
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Synthesis routes and methods III

Procedure details

This compound was prepared from 4-fluorophenol and allyl bromide according to the process described in Example 5, stage A. The solvent used is acetone and the reaction was carried out in the presence of sodium hydroxide.
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Synthesis routes and methods IV

Procedure details

To a solution of 4-fluorophenol (1p) (30 g, 268.0 mmol) in acetone (250 mL), anhydrous K2CO3 (65 g, 468.3 mmol) was added followed by 3-bromo-propene (2p) (28 mL, 321.1 mmol). The resulting mixture was refluxed for 16 hours, cooled to room temperature and then poured onto ice water (500 mL). The aqueous layer was extracted with ether (3×250 mL) and the combined organic layers were washed with 2 M NaOH (2×150 mL) and dried over a mixture of anhydrous K2CO3 and Na2SO4. The solvent was removed under vacuum to afford the desired product (3p) (40.4 g, 99%) as light yellow oil. 1H NMR (400 MHz, CDCl3) δ7.01-6.92 (m, 2H), 6.89-6.82 (m, 2H), 6.10-6.82 (m, 1H), 5.44-5.41 (m, 1H), 5.39-5.37 (m, 1H), 4.51-4.448 (m, 2H).
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30 g
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65 g
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250 mL
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28 mL
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Synthesis routes and methods V

Procedure details

Into a 1 L round-bottomed flask containing 500 ml of acetonitrile was added 4-fluorophenol (30.0 g, 267.6 mmol), 3-bromoprop-1-ene (41.7 g, 344.7 mmol, 1.3 eq), and potassium carbonate (55 g, 398 mmol, 1.5 eq). The mixture was stirred for 3.5 hours at 60° C. (oil bath). The solids were filtered off and the filtrate was concentrated under vacuum leaving 25.0 grams of the crude product as a yellow oil; 61%.
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30 g
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55 g
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500 mL
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